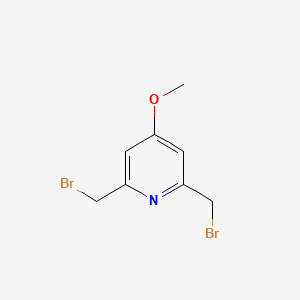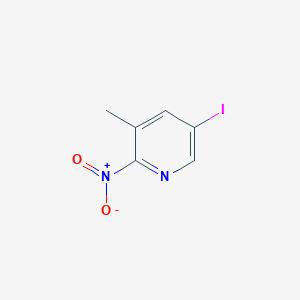
5-Iodo-3-methyl-2-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-3-methyl-2-nitropyridine is an organic compound belonging to the class of nitropyridines It is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 3rd position, and a nitro group at the 2nd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-3-methyl-2-nitropyridine typically involves the nitration of 3-methylpyridine followed by iodination. One common method includes the nitration of 3-methylpyridine using nitric acid and sulfuric acid to yield 3-methyl-2-nitropyridine. This intermediate is then subjected to iodination using iodine and a suitable oxidizing agent such as iodic acid or hydrogen peroxide to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-3-methyl-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of 5-substituted-3-methyl-2-nitropyridines.
Reduction: Formation of 5-iodo-3-methyl-2-aminopyridine.
Oxidation: Formation of 5-iodo-3-carboxy-2-nitropyridine.
Scientific Research Applications
5-Iodo-3-methyl-2-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of 5-Iodo-3-methyl-2-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-5-nitropyridine
- 5-Iodo-2-methyl-3-nitropyridine
- 3-Iodo-2-nitropyridine
Uniqueness
5-Iodo-3-methyl-2-nitropyridine is unique due to the specific positioning of its substituents, which imparts distinct chemical reactivity and biological activity compared to other nitropyridines. The presence of both an iodine atom and a nitro group on the pyridine ring enhances its potential for diverse chemical transformations and applications .
Properties
Molecular Formula |
C6H5IN2O2 |
|---|---|
Molecular Weight |
264.02 g/mol |
IUPAC Name |
5-iodo-3-methyl-2-nitropyridine |
InChI |
InChI=1S/C6H5IN2O2/c1-4-2-5(7)3-8-6(4)9(10)11/h2-3H,1H3 |
InChI Key |
DKNZYXDFUCUYKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1[N+](=O)[O-])I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


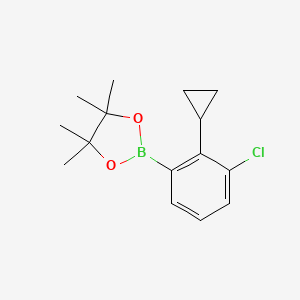


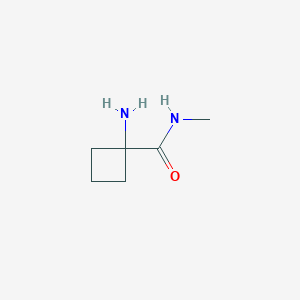
![[1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid](/img/structure/B13983488.png)
![N-[4-(1-naphthalenyl)phenyl]-4-dibenzothiophenamine](/img/structure/B13983505.png)

![2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B13983517.png)
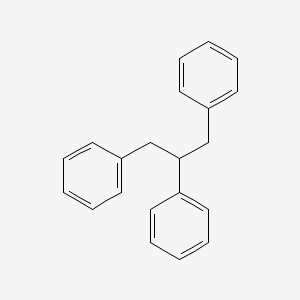
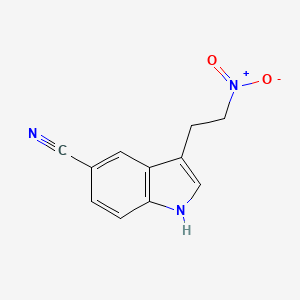
![7-Chloro-3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13983529.png)
![4-[[1-(2-Chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid](/img/structure/B13983530.png)

